![molecular formula C13H22N2O9 B582624 5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 112054-78-1](/img/structure/B582624.png)
5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Environmental and Health Implications
Research into acetaminophen by-products during advanced oxidation processes has uncovered significant environmental and biotoxicity concerns. Hydroquinone, 1,4-benzoquinone, and acetamide were identified as frequent by-products, with some found to be mutagenic or harmful to ecosystems. This study underlines the importance of treating such compounds before environmental release, emphasizing the ecological and health-related impacts of degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Corrosion and Industrial Impact
A review focusing on the corrosive effects of carboxylic acid vapors, including acetic acid, on copper, has revealed that these organic compounds contribute significantly to the acidity of rain and possess considerable industrial and environmental relevance. The study provides insights into the relative aggressiveness of these acids in specific industrial atmospheres, highlighting the broader implications of such compounds in corrosion and industrial settings (Bastidas & La Iglesia, 2007).
Chemical and Biological Synthesis
5-Hydroxymethylfurfural (5-HMF), a biomass-derived chemical, has gained attention due to its potential applications in producing various chemicals and materials. The presence of different functional groups in 5-HMF makes it an excellent material for preparing fine chemicals, showcasing the versatility and potential sustainability of using such compounds in organic synthesis and the broader implications for industrial chemistry (Fan, Verrier, Queneau, & Popowycz, 2019).
Antituberculosis Potential
A study on the antituberculosis activity of organotin complexes of various carboxylic acids, including 2-acetamido-3-phenylacrylic acid, indicates promising results. The review suggests that the structure, toxicity, and mechanism of action of these complexes play crucial roles in their antituberculosis efficacy, with triorganotin(IV) complexes showing superior activity. This research could have significant implications for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Biorenewable Chemicals and Green Chemistry
Lactic acid, derived from biomass, is recognized for its role in the synthesis of biodegradable polymers and as a precursor for various chemicals. Research highlights the potential of converting lactic acid into valuable chemicals via chemical and biotechnological routes, emphasizing the role of such organic acids in the advancement of green chemistry and sustainable industrial practices (Gao, Ma, & Xu, 2011).
Mechanism of Action
Target of Action
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid, also known as Zanamivir, primarily targets the neuraminidase enzyme in influenza A and B viruses . Neuraminidase plays a crucial role in the release of progeny viruses from infected cells, and its inhibition can halt the spread of the virus .
Mode of Action
Zanamivir acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase enzyme, preventing the enzyme from cleaving sialic acid residues on the surface of the host cell. This inhibition prevents the release of new virus particles, thereby limiting the spread of infection .
Biochemical Pathways
The primary biochemical pathway affected by Zanamivir is the viral replication cycle . By inhibiting neuraminidase, Zanamivir prevents the release of new virions from the host cell. This action disrupts the viral replication cycle and helps to control the spread of the virus.
Pharmacokinetics
It’s known that zanamivir is used for the treatment of uncomplicated acute illness due to influenza a and b virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .
Result of Action
The primary result of Zanamivir’s action is the reduction of viral spread within the host organism . By inhibiting neuraminidase, Zanamivir prevents the release of new influenza virions from infected cells. This can limit the severity and duration of influenza symptoms.
Future Directions
The potential biological activity of this compound makes it a subject of interest for future research. It could be explored for its antiviral properties, particularly against influenza viruses . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.
properties
IUPAC Name |
5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFDZJABRGWTQ-WVPFUJCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
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